1-[(3,4-dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine
Overview
Description
1-[(3,4-Dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is a chemical compound with the molecular formula C18H22N2O4S2 and a molecular weight of 394.51 g/mol . This compound is characterized by the presence of two sulfonyl groups attached to a piperazine ring, with one sulfonyl group linked to a 3,4-dimethylphenyl group and the other to a phenyl group .
Preparation Methods
The synthesis of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine typically involves the reaction of piperazine with sulfonyl chlorides in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[(3,4-Dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding sulfinyl or sulfide derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3,4-Dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonyl groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(3,4-dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The piperazine ring can also interact with various biological targets, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar compounds to 1-[(3,4-dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine include:
1-[(3,4-Dimethylphenyl)sulfonyl]-4-(1-pyrrolidinylsulfonyl)piperazine: This compound has a similar structure but with a pyrrolidinyl group instead of a phenyl group.
1-[(3,4-Dimethylphenyl)sulfonyl]-4-[(4-methyl-1-piperidinyl)sulfonyl]piperazine: Another similar compound with a piperidinyl group.
These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical and biological properties.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(3,4-dimethylphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-15-8-9-18(14-16(15)2)26(23,24)20-12-10-19(11-13-20)25(21,22)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBHGHKFVKLNPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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